L-histidine
Overview
Description
Histidine is an essential amino acid that plays a crucial role in the biosynthesis of proteins. It contains an α-amino group, a carboxylic acid group, and an imidazole side chain, which classifies it as a positively charged amino acid at physiological pH . Histidine is vital for both infants and adults and is encoded by the codons CAU and CAC . It was first isolated by Albrecht Kossel and Sven Gustaf Hedin in 1896 .
Mechanism of Action
Target of Action
Histidine primarily targets the biosynthesis of proteins . It is also a precursor to histamine , a vital inflammatory agent in immune responses . Histidine has been shown to have some immunomodulatory as well as antioxidant activity . Additionally, histidine can interact with metallic cations through coordinate interactions .
Mode of Action
Histidine interacts with its targets in several ways. As an amino acid, it is incorporated into proteins during protein synthesis . As a precursor to histamine, histidine is converted to histamine by the enzyme histidine decarboxylase . When interacting with metallic cations, histidine acts as a coordinating ligand .
Biochemical Pathways
Histidine is involved in several biochemical pathways. It is used in the biosynthesis of proteins . It is also involved in the synthesis of histamine . Histidine metabolism and transport genes are controlled by a variety of RNA-dependent regulatory systems among diverse taxonomic groups of bacteria .
Pharmacokinetics
The pharmacokinetics of histidine involve its absorption, distribution, metabolism, and excretion (ADME). Histidine is rapidly absorbed, and a maximum plasma concentration of histidine is observed within 30 to 60 minutes after oral administration .
Result of Action
The action of histidine results in several molecular and cellular effects. As a component of proteins, histidine contributes to the structure and function of these macromolecules . The conversion of histidine to histamine plays a crucial role in immune responses . Histidine’s interaction with metallic cations can influence various processes, including growth, vitality, antibiotic resistance, and virulence .
Action Environment
The action of histidine can be influenced by environmental factors. For instance, the pH condition can affect the protonation state of histidine, which in turn can influence its interactions . Additionally, the presence of metallic cations in the environment can affect histidine’s ability to form coordinate interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Histidine can be synthesized through various methods. One common synthetic route involves the use of phosphoribosyl pyrophosphate as a biochemical intermediate . Another method involves the use of activated carbon for decolorizing with hydrochloric acid at a pH of 3.6, followed by filtration and crystallization .
Industrial Production Methods
In industrial settings, histidine is often produced through fermentation processes using microorganisms. These microorganisms are engineered to overproduce histidine, which is then extracted and purified for various uses .
Chemical Reactions Analysis
Types of Reactions
Histidine undergoes several types of chemical reactions, including:
Oxidation: Histidine can be oxidized to form various products, including histidine sulfoxide.
Reduction: Histidine can be reduced to form histidinol.
Substitution: Histidine can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various electrophiles can be used for substitution reactions.
Major Products
Oxidation: Histidine sulfoxide
Reduction: Histidinol
Substitution: Various substituted histidine derivatives
Scientific Research Applications
Histidine has numerous applications in scientific research:
Chemistry: Histidine is used as a precursor for the synthesis of various compounds, including histamine.
Biology: Histidine plays a role in enzyme catalytic sites and is involved in protein interactions.
Medicine: Histidine is used in the treatment of conditions such as rheumatoid arthritis and anemia.
Comparison with Similar Compounds
Histidine is unique among amino acids due to its imidazole side chain, which allows it to participate in a wide range of biochemical reactions. Similar compounds include:
Carnosine: A dipeptide containing histidine, known for its antioxidant properties.
Histamine: A biogenic amine derived from histidine, involved in immune responses.
Ergothioneine: A sulfur-containing derivative of histidine with antioxidant properties.
Histidine’s versatility and unique chemical properties make it an essential component in various biological and industrial applications.
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDVDQJCIGZPNO-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Record name | histidine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Histidine | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26062-48-6 | |
Record name | L-Histidine homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26062-48-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9023126 | |
Record name | L-Histidine | |
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URL | https://comptox.epa.gov/dashboard/DTXSID9023126 | |
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Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid, White crystals or crystalline powder; odourless | |
Record name | Histidine | |
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Record name | L-Histidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |
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Record name | L-Histidine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1421/ | |
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Solubility |
Fairly sol in water; insol in alcohol and ether; decomp 251-252 °C; specific optical rotation (c= 2 in 3 moles of HCl): +8.0 deg at 26 °C/D /Monohydrochloride/, SOL IN WATER; DECOMP AT 245 °C (ALSO REPORTED AS 196 °C); SPECIFIC OPTICAL ROTATION (C= 2) +47.6 DEG AT 20 °C/D /L-HISTIDINE DIHYDROCHLORIDE/, Insol in common neutral solvents except water, Insoluble in ethyl ether, acetone; slightly soluble in ethanol, In water, 4.56X10+4 mg/l @ 25 °C, 45.6 mg/mL, Soluble in water; Insoluble in ether, Slightly soluble (in ethanol) | |
Record name | Histidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00117 | |
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Record name | (L)-HISTIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1810 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Histidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | L-Histidine | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1421/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Pressure |
0.00000001 [mmHg] | |
Record name | Histidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14672 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
Since the actions of supplemental L-histidine are unclear, any postulated mechanism is entirely speculative. However, some facts are known about L-histidine and some of its metabolites, such as histamine and trans-urocanic acid, which suggest that supplemental L-histidine may one day be shown to have immunomodulatory and/or antioxidant activities. Low free histidine has been found in the serum of some rheumatoid arthritis patients. Serum concentrations of other amino acids have been found to be normal in these patients. L-histidine is an excellent chelating agent for such metals as copper, iron and zinc. Copper and iron participate in a reaction (Fenton reaction) that generates potent reactive oxygen species that could be destructive to tissues, including joints. L-histidine is the obligate precursor of histamine, which is produced via the decarboxylation of the amino acid. In experimental animals, tissue histamine levels increase as the amount of dietary L-histidine increases. It is likely that this would be the case in humans as well. Histamine is known to possess immunomodulatory and antioxidant activity. Suppressor T cells have H2 receptors, and histamine activates them. Promotion of suppressor T cell activity could be beneficial in rheumatoid arthritis. Further, histamine has been shown to down-regulate the production of reactive oxygen species in phagocytic cells, such as monocytes, by binding to the H2 receptors on these cells. Decreased reactive oxygen species production by phagocytes could play antioxidant, anti-inflammatory and immunomodulatory roles in such diseases as rheumatoid arthritis. This latter mechanism is the rationale for the use of histamine itself in several clinical trials studying histamine for the treatment of certain types of cancer and viral diseases. In these trials, down-regulation by histamine of reactive oxygen species formation appears to inhibit the suppression of natural killer (NK) cells and cytotoxic T lymphocytes, allowing these cells to be more effective in attacking cancer cells and virally infected cells. | |
Record name | Histidine | |
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URL | https://www.drugbank.ca/drugs/DB00117 | |
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Color/Form |
Needles or plates, COLORLESS | |
CAS No. |
71-00-1 | |
Record name | L-Histidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Histidine [USAN:INN] | |
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Record name | Histidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00117 | |
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Record name | L-Histidine | |
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Record name | L-Histidine | |
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Record name | Histidine | |
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Record name | HISTIDINE | |
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Record name | (L)-HISTIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1810 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Histidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
287 °C (decomp), MP: 80 °C; anhydrous, mp: 140 °C /monohydrate/, 287 °C | |
Record name | Histidine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00117 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (L)-HISTIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1810 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | L-Histidine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000177 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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